Tetramethylammonium ion hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H14NO+ |
|---|---|
Molecular Weight |
92.16 g/mol |
IUPAC Name |
tetramethylazanium;hydrate |
InChI |
InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1; |
InChI Key |
WGTYBPLFGIVFAS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.O |
Origin of Product |
United States |
Structural Elucidation and Crystallographic Analysis of Tetramethylammonium Hydrates
Macroscopic Crystal Structures of Tetramethylammonium (B1211777) Hydrates
The arrangement of water molecules and tetramethylammonium ions in the solid state gives rise to distinct crystalline systems, primarily tetragonal and orthorhombic structures. These structures are stabilized by a complex network of interactions.
Tetragonal Crystalline Systems of Hydrates
While various hydrates of tetramethylammonium salts are known, detailed crystallographic data for a purely tetragonal tetramethylammonium ion hydrate (B1144303) is not extensively documented in readily available literature. However, related compounds, such as certain tetrabutylammonium (B224687) (TBA) salt hydrates, are known to form tetragonal clathrate hydrate structures. For instance, a specific form of tetra-n-butylammonium bromide (TBAB) hydrate was initially suggested to have a tetragonal lattice structure. wikipedia.org This highlights the propensity of tetra-alkylammonium ions to form hydrates with this symmetry. The formation of a tetragonal system is governed by the specific hydrogen bonding patterns and the packing efficiency of the ions and water molecules. Further research focusing specifically on the tetramethylammonium cation is needed to fully characterize its tetragonal hydrate forms.
Orthorhombic Crystalline Systems of Hydrates
A well-characterized example of an orthorhombic tetramethylammonium hydrate is tetramethylammonium hydroxide (B78521) pentahydrate, (CH₃)₄NOH·5H₂O. X-ray diffraction studies have provided detailed insights into its crystal structure. The unit cell is orthorhombic, and its dimensions have been determined at 25°C.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Lattice Parameter (a) | 12.57 Å |
| Lattice Parameter (b) | 10.96 Å |
| Lattice Parameter (c) | 7.91 Å |
| Formula Units per Unit Cell (Z) | 4 |
This orthorhombic structure is a clathrate hydrate, where the water molecules and hydroxide ions form a host lattice that encages the tetramethylammonium cations.
Hydrogen Bonding Networks within Tetramethylammonium Hydrate Lattices
The stability of tetramethylammonium hydrate lattices is fundamentally dependent on extensive hydrogen bonding networks. In the case of tetramethylammonium hydroxide pentahydrate, the hydroxide ions and water molecules are linked by hydrogen bonds. wikipedia.org These interactions create a three-dimensional framework. This framework is not a simple, uniform network; it is characterized by the presence of polyhedral cages.
Ionic/Water Frameworks and Cationic Inclusion within Hydrate Structures
The crystal structure of tetramethylammonium hydroxide pentahydrate is a prime example of a clathrate hydrate, where the host framework is composed of both water molecules and hydroxide ions. This framework forms polyhedral cages, specifically distorted truncated octahedra. The tetramethylammonium cations are encapsulated as "guests" within these cages. wikipedia.org
The inclusion of the cation within the hydrate structure is a key feature. The size and shape of the tetramethylammonium ion fit within the cavities of the hydrogen-bonded water framework. This encapsulation is a form of host-guest chemistry, where the water lattice acts as the host. The interaction between the cation and the surrounding water cage is primarily van der Waals in nature, though electrostatic interactions also play a role. The presence of the cation distorts the idealized symmetry of the water lattice.
Advanced Spectroscopic Characterization of Tetramethylammonium Ion Hydrate Structure
Spectroscopic techniques, particularly Raman spectroscopy, provide valuable information about the molecular dynamics and vibrational modes within tetramethylammonium hydrates, complementing the static picture provided by crystallography.
Raman Spectroscopic Probes of Molecular Motion and Vibrational Modes in Hydrates
Raman spectroscopy is a powerful tool for investigating the vibrational modes of both the tetramethylammonium cation and the surrounding water molecules in its hydrate structures. The low-frequency region of the Raman spectrum (typically below 300 cm⁻¹) is particularly informative for studying intermolecular vibrations, such as those of the hydrogen-bonded water framework and the interactions between the cation and the cage.
Studies on related tetra-alkylammonium salt hydrates, such as those of tetrabutylammonium (TBA), have revealed characteristic Raman peaks in the low-frequency region. For instance, a broad peak observed around 191 cm⁻¹ in a TBAB hydrate is attributed to the intermolecular hydrogen stretching O-O vibration mode of the water framework. Another peak at 261 cm⁻¹ is related to the TBA cations. mdpi.com These findings suggest that similar vibrational modes would be present in tetramethylammonium hydrates.
The vibrational modes of the tetramethylammonium cation itself can also be observed. The internal vibrations of the (CH₃)₄N⁺ ion, such as C-N and C-H stretching and bending modes, appear at higher frequencies. The interaction with the water cage can cause subtle shifts in these frequencies compared to the free ion.
Furthermore, the librational (hindered rotational) motions of water molecules within the hydrate structure are sensitive to the presence of the tetramethylammonium ion. Studies on trimethylamine (B31210) N-oxide (TMAO), a structurally similar compound, have shown that the librational bands of water are perturbed, indicating the formation of transient TMAO-water complexes. rsc.org It is expected that the tetramethylammonium ion would have a similar effect on the surrounding water molecules in its hydrate, which could be probed by Raman spectroscopy.
| Wavenumber (cm⁻¹) | Assignment | Compound |
|---|---|---|
| ~191 | Intermolecular O-O stretching of water framework | Tetrabutylammonium bromide hydrate |
| 261 | Tetrabutylammonium cation vibration | Tetrabutylammonium bromide hydrate |
Solid-State Nuclear Magnetic Resonance (NMR) Studies of Ionic Clathrate Hydrates
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local environment and dynamics of molecules in solid materials, including clathrate hydrates. capes.gov.brchemrxiv.org It does not require long-range crystalline order, making it ideal for studying both crystalline and disordered systems. chemrxiv.org For ionic clathrates, solid-state NMR can provide detailed information on the motion of the guest ions within the host water cages.
Deuterium (²H) solid-state NMR has been particularly informative in studying the dynamics of the tetramethylammonium ion in its various salts. rsc.orgcas.cz By analyzing the ²H NMR lineshapes as a function of temperature, researchers can distinguish between different types of molecular motion. rsc.orgcas.cz For tetramethylammonium salts, these studies have challenged earlier proton (¹H) NMR interpretations. It is now understood that at the lowest temperatures, the observed motion is not just the reorientation of individual methyl groups, but rather a more complex, pseudo-isotropic motion of the entire tetramethylammonium ion. rsc.orgcas.cz
Neutron Diffraction for Probing Tetramethylammonium Ion Hydration and Structure
Neutron diffraction is an exceptionally powerful technique for determining the structure of hydrated materials, particularly for locating hydrogen (or deuterium) atoms, which are often difficult to visualize with X-rays. iaea.org The method of isotopic substitution, where an element is replaced by one of its isotopes (e.g., hydrogen with deuterium), provides a high-contrast view of specific atomic correlations within a sample. nih.govresearchgate.net This approach has been instrumental in probing the hydration structure of the tetramethylammonium ion in aqueous solutions. nih.govtandfonline.com
Studies on tetramethylammonium chloride (TMACl) solutions have shown that the hydration of the TMA⁺ ion is predominantly apolar, or hydrophobic, in nature. tandfonline.comtandfonline.comacs.org The surface of the ion is dominated by the methyl groups, which shield the central positive charge from the surrounding water molecules. tandfonline.com This leads to a hydration structure that is more consistent with a disordered water cage rather than the well-ordered hydration shell typically seen around simple inorganic cations. tandfonline.comtandfonline.com The water in this hydration sphere does not appear to be significantly more ordered than bulk water. tandfonline.comtandfonline.com
Determination of Hydration Shell Structures around Tetramethylammonium Ions
Neutron Diffraction with Isotopic Substitution (NDIS) has been employed to extract specific correlations, such as those between the hydrogen atoms on the TMA⁺ ion (H_TMA) and the hydrogen atoms on the surrounding water molecules (H_W). rsc.orgnih.gov These experiments, often complemented by molecular dynamics (MD) simulations, provide a detailed picture of the hydration shell. rsc.orgnih.gov
The results from NDIS on concentrated TMACl solutions confirm the existence of a well-defined, albeit disordered, hydration shell. rsc.orgacs.org Water molecules arrange tetrahedrally around the TMA⁺ ion. researchgate.net The technique allows for the measurement of atom-pair correlation functions, which describe the probability of finding one atom at a certain distance from another. researchgate.net Analysis of these functions for the TMA⁺-water system indicates a weak "apolar" type of hydration. acs.org At low concentrations, the hydration is consistent with a defective and disordered cage-like structure. rsc.org Interestingly, as concentration increases, the hydration behavior appears to change, influenced by the presence of the counter-ion. rsc.org
| Property | Observation | Reference |
|---|---|---|
| Hydration Type | Apolar / Hydrophobic | tandfonline.comtandfonline.com |
| Water Structure | Disordered water-cage | tandfonline.com |
| Water Ordering | Not significantly more ordered than bulk water | tandfonline.comtandfonline.com |
| Water Arrangement | Tetrahedral around TMA⁺ | researchgate.net |
Fundamental Hydration Phenomena and Intermolecular Interactions of the Tetramethylammonium Ion
Intrinsic Aspects of Tetramethylammonium (B1211777) Ion Hydration
The immediate environment of the tetramethylammonium ion in water is characterized by specific structural and dynamic properties of the surrounding water molecules.
The hydration of the tetramethylammonium ion is often described as a weak "apolar" type of hydration. acs.org This characterization stems from the ion's structure, where the positive charge on the central nitrogen atom is shielded by the surrounding nonpolar methyl groups. This leads to a hydration behavior that shares characteristics with hydrophobic solutes. bohrium.com
The orientation of water molecules in the hydration shell is a key indicator of this hydrophobic character. Water molecules preferentially orient themselves with their dipole moments nearly tangent to the sphere centered on the nitrogen atom of the TMA ion. acs.orgbohrium.com This tangential orientation is a hallmark of hydrophobic hydration and has been observed in computer simulations of other nonpolar molecules like methane (B114726) and ethane in water. acs.org In contrast, for a simple cation like Na+, water molecules in the hydration shell exhibit a more radial orientation. acs.org While the hydration of TMA is significantly different from that of a purely hydrophobic solute due to the influence of the central charge, the arrangement of water molecules highlights the significant contribution of hydrophobic effects. rsc.org
The dynamics of water molecules within the hydration shell of the tetramethylammonium ion are noticeably altered compared to bulk water. These molecules exhibit lower mobility, as evidenced by a decrease in their self-diffusion coefficient. acs.org This reduction is approximately 40% and is a common feature observed in the hydration shells of both hydrophobic solutes and atomic ions. acs.org Despite this, the water molecules in the hydration shell still have a higher self-diffusion coefficient than the TMA ion itself. acs.org
The reorientational motions of water molecules in the hydration shell are also slower than in bulk water. acs.org The reorientational correlation times for water molecules in the hydration shell are about 1.5 times higher than those for pure water. acs.org This slowing down of reorientation is isotropic, meaning it affects the rotation of water molecules in all directions similarly, which is attributed to the specific tangential orientation of water molecules around the TMA ion. acs.org This contrasts with the anisotropic influence of smaller ions like Na+, which primarily affects the reorientation of the water molecule's dipole moment. acs.org
Computational Modeling of Hydration Structures and Energetics
Computational simulations have been instrumental in elucidating the detailed molecular-level picture of tetramethylammonium ion hydration.
Molecular dynamics simulations have been widely employed to study the structural and dynamical aspects of TMA ion hydration. acs.orgbohrium.comresearchgate.net These simulations model the interactions between the ion and surrounding water molecules over time, providing insights into the organization and movement of particles.
Simulations have consistently shown the existence of a well-defined hydration shell around the TMA ion. acs.orgbohrium.com The structure of this hydration shell, as determined by ion-water site-site radial distribution functions, is in good agreement with experimental data from neutron diffraction. bohrium.com Different water models, such as SPC (Simple Point Charge) and SPC/E (Extended Simple Point Charge), have been used in these simulations. acs.orgbohrium.com While both models yield similar qualitative results for the structure and short-time dynamics, the choice of water model can influence properties like the enthalpy of solution and long-time dynamics, with the SPC/E model generally leading to diminished self-diffusion coefficients and increased residence and reorientational correlation times. acs.org
| Simulation Parameter | Value/Model |
| System Composition | 1 TMA ion + 215 water molecules |
| Water Models Used | SPC, SPC/E |
| Simulation Technique | Molecular Dynamics |
| Key Findings | Well-defined hydration shell, tangential orientation of water molecules, decreased water dynamics in hydration shell. |
This table presents a summary of typical parameters and findings from Molecular Dynamics simulations of Tetramethylammonium ion hydration.
First-principles molecular dynamics (FPMD) simulations have also been utilized to investigate the influence of temperature on the hydrophobicity of the TMA cation. nih.gov These simulations, which are based on quantum mechanical principles, provide a more detailed understanding of the electronic interactions. For instance, FPMD simulations have been used to study the hydrogen bond dynamics and spectral responses of water molecules in the vicinity of the TMA ion. nih.govacs.org
Monte Carlo simulations have been a valuable tool for determining the free energy of hydration for the tetramethylammonium ion. aip.orgaip.org These simulations use statistical methods to sample different configurations of the system and calculate thermodynamic properties.
By performing simulations of the TMA ion in water as a function of its total charge, researchers have been able to accurately describe the free energy of hydration. aip.orgaip.org These studies have revealed that the hydration free energy exhibits a quadratic dependence on the charge of the ion, which is consistent with the Born model. aip.org Interestingly, the hydration is asymmetric, with negative ions being more favorably hydrated than positive ions of the same size and charge magnitude. aip.orgaip.org This asymmetry is attributed to differences in the way water molecules structure themselves around positive and negative charges, specifically the differing density profiles of water oxygen and hydrogen atoms. aip.org
Density Functional Theory (DFT) for Investigating Interaction Energetics and Mechanisms
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the hydration of the tetramethylammonium (TMA+) ion, providing detailed insights into interaction energies and the mechanisms of solvation. DFT calculations are employed to optimize the geometries of TMA+-water clusters and to compute the energetics of key degradation pathways and intermolecular interactions that classical force fields may not fully capture. nih.govresearchgate.net
Studies utilizing DFT have explored the chemical stability of the TMA+ headgroup in the presence of hydroxide (B78521) ions, a crucial aspect for applications like anion exchange membranes. By calculating the transition state energetics, including reaction energies (ΔEreaction), Gibbs free energy changes (ΔGreaction), and activation energies (ΔEactivation), researchers can map out reaction mechanisms such as ylide formation and nucleophilic substitution (SN2). nih.govresearchgate.net For instance, the SN2 attack on the tetramethylammonium cation was found to have a free energy barrier of 17.0 kcal/mol at 298 K. researchgate.net These calculations have shown that the presence of co-solvents can enhance the stability of the TMA+ headgroup. nih.gov
DFT is also used to understand the intrinsic electronic properties of the TMA+ ion and its interaction with anions. Calculations reveal that the positive charge is not solely localized on the central nitrogen atom but is distributed across the entire ion, leading to a positively charged exterior. acs.orgnih.gov This charge polarization, where the hydrogen atoms carry a significant partial positive charge (e.g., +0.270), means that an approaching anion interacts with a positively charged face of the tetrahedron-like structure. acs.orgnih.gov DFT calculations of TMA+ paired with ions like chloride show that the anion interacts with multiple hydrogen atoms simultaneously. nih.govnih.gov The binding energies for these ion pairs have been calculated, demonstrating a strong dependence on the nature of the anion. nih.gov
Furthermore, DFT combined with a cluster-continuum model can be used to model the energetics of solvation by considering a specific number of explicit water molecules within a dielectric continuum. wcupa.edu This approach allows for the accurate calculation of thermodynamic properties related to hydration. wcupa.edu Ab initio molecular dynamics (AIMD), which uses DFT to calculate forces at each time step, provides a benchmark for the three-dimensional hydration structure, helping to refine and validate classical force fields. rsc.orgresearchgate.net
Table 1: DFT Calculated Properties of Tetramethylammonium (TMA+) Ion and its Interactions This table is interactive. Click on the headers to sort the data.
| Property | System | Value | Source |
|---|---|---|---|
| Free Energy Barrier (SN2) | TMA+ + OH- | 17.0 kcal/mol | researchgate.net |
| Partial Charge on H atoms | Isolated TMA+ | +0.270 | nih.gov |
| Total Charge on a 3-H Face | Isolated TMA+ | +0.810 | nih.gov |
| Charge on Cl- | TMA+-Cl- ion pair | -0.889 | acs.org |
| Charge on TMA+ | TMA+-Cl- ion pair | +0.893 | acs.org |
Development and Benchmarking of Force Fields for Accurate Hydration Studies
The accurate simulation of tetramethylammonium (TMA+) ion hydration heavily relies on the quality of the underlying force fields. Force fields are sets of parameters and equations used in classical molecular dynamics (MD) simulations to describe the potential energy of a system of particles. For TMA+, this involves accurately representing both the electrostatic interactions due to its charge and the van der Waals interactions of its nonpolar methyl groups.
Several widely used force fields, such as CHARMM, AMBER, and OPLS, have been applied to study TMA+ in aqueous solutions. researchgate.net However, the accuracy of these models can vary, necessitating careful benchmarking against experimental data or higher-level quantum calculations. Neutron diffraction with isotopic substitution (NDIS) is a key experimental technique used to validate force fields by providing detailed structural information, such as specific radial distribution functions (RDFs) between atoms on the TMA+ ion and atoms of the surrounding water molecules. rsc.orgresearchgate.netnih.gov
Benchmarking studies have revealed significant sensitivities of the simulated hydration structure to the force field parameters, particularly the distribution of partial charges within the ion. rsc.orgnih.gov For example, simulations have shown that changing the polarity of the C–H bonds can qualitatively alter the hydration pattern of water oxygen atoms around the TMA+ ion. rsc.org Ab initio MD (AIMD) simulations are often used as a computational benchmark to assess the performance of different force fields, as they provide a more fundamental description of the underlying electronic structure. rsc.org
Recent efforts have focused on developing more sophisticated force fields, including polarizable models. acs.orgnih.gov These models go beyond the fixed partial charges of traditional force fields by allowing the charge distribution to change in response to the local electric field, which can be crucial for accurately describing ion-water interactions. acs.orgnih.govnih.gov Polarizable force fields have demonstrated excellent agreement with experimental data for properties like solution densities and diffusion coefficients over a range of concentrations. acs.orgnih.gov The development process often involves parameterizing the model to reproduce known properties, such as hydration free energies or structural data from experiments. nih.govaip.org
Despite these advances, challenges remain. Some force fields may overestimate the effect of ions on water dynamics at high concentrations. aip.org Comparisons of various force field "flavors" show that while some properties, like certain RDFs, are relatively insensitive to the force field choice, other properties, such as ion-ion interactions, can show marked differences. researchgate.net This highlights the ongoing need for careful force field selection, validation, and development to ensure the reliability of simulation studies on TMA+ hydration. researchgate.netnih.gov
Asymmetry and Specificity in Tetramethylammonium Ion Hydration
The hydration of the tetramethylammonium (TMA+) ion is characterized by a unique asymmetry and specificity that distinguishes it from simple atomic ions and neutral molecules. This behavior arises from its distinct size, tetrahedral geometry, and the interplay between its positive charge and nonpolar surface.
Effects of Ion Charge and Charge Distribution on Hydration Structure
The charge of the TMA+ ion and, crucially, how that charge is distributed among its constituent atoms, has a profound effect on the structure of its surrounding hydration shell. rsc.orgnih.gov Molecular dynamics simulations have shown that the hydration pattern is highly sensitive to the partial charges assigned to the nitrogen, carbon, and hydrogen atoms in the force field. rsc.org
Furthermore, the hydration is asymmetric in a thermodynamic sense. Monte Carlo simulations have shown that negatively charged TMA analogues are more favorably hydrated than their positive counterparts, a phenomenon attributed to the differences in how water's oxygen and hydrogen atoms arrange around positive and negative centers. rpi.edu
Comparative Hydration Studies with Atomic Ions and Neutral Solutes
Comparing the hydration of TMA+ to that of simple atomic ions and neutral solutes highlights its dual character, exhibiting features of both electrostatic and hydrophobic hydration.
Comparison with Neutral Solutes: When compared to its neutral analogue, neopentane, which has a similar size and tetrahedral shape, key differences in the hydration shell emerge. rsc.orgnih.gov While both solutes are large enough to disrupt the local hydrogen bond network of water, the orientation of the water molecules is distinct. Around neopentane, water's OH bonds point slightly toward the solute. In contrast, around TMA+, the water dipole orients toward the ion due to the electrostatic attraction, causing the OH bonds to point slightly outward. rsc.orgnih.gov The hydration shell of TMA+ is also shifted slightly further from the central atom compared to neopentane due to size effects. nih.gov The orientation of water molecules around TMA+ is characteristic of hydrophobic hydration, with the dipole moment of water lying nearly tangent to the sphere centered on the nitrogen atom, a feature also seen in simulations of methane. acs.orgbohrium.com
Comparison with Atomic Ions: The hydration of TMA+ differs significantly from that of small, hard atomic ions like sodium (Na+). The hydration shell of Na+ is characterized by a strong, well-defined orientation where water molecules point a lone pair directly at the ion, resulting in a trigonal orientation. acs.org TMA+, with its larger size and diffuse charge, has a much weaker orienting effect on water molecules. nih.gov While the water molecules in the hydration shell of TMA+ have lower self-diffusion coefficients and higher reorientational times than bulk water, this effect is less pronounced than for smaller, more charge-dense ions. acs.org The hydration of TMA+ is considered a weak, "apolar" type, occupying an intermediate position between the strong, electrostatically dominated hydration of small cations and the entropically dominated hydrophobic hydration of neutral species. acs.orgresearchgate.net
Solute-Solvent Interactions and Macroscopic Solution Phenomena
The unique hydration characteristics of the tetramethylammonium (TMA+) ion at the molecular level give rise to distinct macroscopic behaviors in aqueous solutions, most notably its unusual effect on the solubility of other substances.
Diverse Applications of Tetramethylammonium Ion Hydrates in Chemical Processes and Materials Science
Applications in Organic Synthesis and Catalysis
In the realm of organic chemistry, tetramethylammonium (B1211777) ion hydrate (B1144303) and its derivatives are instrumental in facilitating a variety of chemical transformations.
Utilization as Nucleophilic Fluoride (B91410) Sources in C-F Bond-Forming Reactions
Tetramethylammonium fluoride (TMAF), derived from tetramethylammonium hydroxide (B78521), stands out as a highly effective nucleophilic fluorinating agent for creating carbon-fluorine (C-F) bonds. mdpi.comhelsinki.fi This is particularly significant in the synthesis of fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals. The tetramethylammonium cation, being small and symmetrical, possesses a shell of methyl hydrogen atoms that shield its positive charge. mdpi.com This characteristic weakens the electrostatic attraction to the fluoride anion, effectively providing "naked" fluoride ions in solution. mdpi.com These unencumbered fluoride ions exhibit high reactivity, making TMAF a potent reagent for nucleophilic substitution reactions. mdpi.com
The use of TMAF offers advantages over other fluoride sources like alkali metal fluorides, which often have limited solubility in organic solvents. nih.gov While other tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF) are also used, TMAF's high thermal stability is a notable benefit. mdpi.comharvard.edu The synthesis of TMAF can be achieved through the neutralization of tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF). mdpi.comwikipedia.org
A significant application of TMAF is in nucleophilic aromatic substitution (SNAr) reactions, where it can replace leaving groups like nitro or halo groups on aromatic rings with a fluorine atom. mdpi.comnih.gov The effectiveness of these reactions is often dependent on the solvent, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) being common choices. mdpi.comharvard.edu
Application as a Base in Various Chemical Transformations
Tetramethylammonium hydroxide (TMAH) is a strong organic base with broad utility in chemical synthesis. musechem.comquora.com Its strong basicity allows it to deprotonate a wide range of organic compounds, facilitating various reactions. mdpi.commusechem.com One of its key applications is as a catalyst, particularly as a phase transfer catalyst in silicone synthesis. musechem.com After the reaction, it can be decomposed by heat into volatile products, leaving no residue, which is a significant advantage in producing high-purity products. musechem.com
TMAH is also employed in the synthesis of other tetramethylammonium salts through reaction with different acids. musechem.comwikipedia.org For instance, the reaction with hydrofluoric acid yields tetramethylammonium fluoride. wikipedia.org Furthermore, it can be used in multicomponent reactions, such as the synthesis of naphthoxazine derivatives, where it acts as an efficient catalyst under solvent-free conditions. researchgate.net The compound's utility extends to various other transformations where a strong, non-metallic base is required. musechem.comrsc.org
Contributions to Advanced Materials Science
The influence of tetramethylammonium ion hydrates extends into materials science, where they play critical roles in the development of high-performance materials.
Integration into Anion Exchange Membranes (AEMs) for Enhanced Stability
Anion exchange membranes (AEMs) are a key component of AEM fuel cells, and the chemical stability of the cationic head groups is crucial for their long-term performance. mdpi.com The tetramethylammonium (TMA) cation is a common functional group used in AEMs. mdpi.com However, under the alkaline conditions and elevated temperatures of fuel cell operation, these quaternary ammonium (B1175870) groups can degrade. mdpi.com
Research has focused on understanding and improving the stability of TMA head groups. mdpi.com The degradation can occur through mechanisms like ylide formation and nucleophilic substitution (SN2). mdpi.com The hydration level significantly impacts stability; lower water content can lead to increased degradation due to the higher nucleophilicity of less-solvated hydroxide ions. mdpi.comacs.org Computational studies using Density Functional Theory (DFT) and ab initio Molecular Dynamics (MD) have been employed to investigate these degradation pathways and explore strategies for enhancing stability. mdpi.com One promising approach involves the use of deep eutectic solvents (DES) which have been shown to suppress degradation mechanisms and improve the chemical stability of TMA head groups. mdpi.com
Role as Structure-Directing Agents in Hydrothermal Synthesis of Inorganic Compounds
In the hydrothermal synthesis of zeolites and other porous inorganic materials, organic cations often act as structure-directing agents (SDAs), guiding the formation of specific framework structures. rsc.orgrsc.orgsacheminc.com The tetramethylammonium (TMA) cation is a well-established SDA, indispensable for the synthesis of certain zeolite types, such as LTA (Linde Type A). rsc.orgresearchgate.net
The size and shape of the TMA cation influence the resulting zeolite structure. mdpi.com Molecular dynamics simulations have shown that TMA+ plays a crucial role in the initial stages of silicate (B1173343) oligomerization in solution, favoring the formation of specific silicate species that are precursors to the final zeolite framework. rsc.orgrsc.org By controlling the predominant species in the synthesis solution, TMA+ directs the crystallization towards a particular topology. rsc.org The interaction between the TMA cation and the silicate species is a key factor in this templating effect. rsc.orgresearchgate.net The use of TMA+ has also been shown to influence the Si/Al ratio in the resulting zeolite, with its presence facilitating the incorporation of more silicon into the framework. mdpi.com
Application in Wet Anisotropic Etching of Semiconductor Substrates
Tetramethylammonium hydroxide (TMAH) is a widely used etchant in the microfabrication of semiconductor devices, particularly for the wet anisotropic etching of silicon. beilstein-journals.orgaalithiumenergy.comnih.gov This process is fundamental in creating micro-electromechanical systems (MEMS) and other three-dimensional microstructures on silicon wafers. myu-group.co.jpmyu-group.co.jp
TMAH offers several advantages over other etchants like potassium hydroxide (KOH), most notably its compatibility with CMOS fabrication processes due to the absence of mobile metal ions. beilstein-journals.orgnih.gov The etching process is anisotropic, meaning the etch rate depends on the crystallographic orientation of the silicon, allowing for the creation of well-defined structures. wikipedia.orgmyu-group.co.jp The concentration and temperature of the TMAH solution are critical parameters that control the etch rate and the surface roughness of the etched silicon. wikipedia.orgmyu-group.co.jp Generally, higher temperatures increase the etch rate, while higher TMAH concentrations can lead to smoother surfaces. wikipedia.orgmyu-group.co.jp
Additives can be used to modify the etching characteristics. For example, adding isopropyl alcohol (IPA) to the TMAH solution can improve the smoothness of the etched surface. beilstein-journals.orgtheiet.org Other additives, such as pyrazine, have been investigated to enhance the etch rate. myu-group.co.jp In applications where aluminum is present on the semiconductor, the etching process needs to be selective to avoid damaging the aluminum interconnects. purdue.edu Researchers have developed improved TMAH formulations, for instance, by dissolving silicon in the TMAH solution, to significantly reduce the aluminum etch rate while maintaining a high silicon etch rate. myu-group.co.jppurdue.edu
Table of Etching Parameters and Effects
| Etchant Composition | Temperature (°C) | Effect on Silicon (100) Etch Rate | Effect on Surface Roughness | Reference |
|---|---|---|---|---|
| 25 wt% TMAH | 65 | - | Smooth surface can be obtained | beilstein-journals.orgnih.gov |
| 5-40 wt% TMAH | 70 | Increases with decreasing concentration | Decreases with increasing concentration | myu-group.co.jp |
| 20 wt% TMAH | 70-90 | 10-70 µm/h | - | theiet.org |
| 25 wt% TMAH + 10-30 vol% IPA | - | - | Increased IPA concentration leads to a smoother surface | beilstein-journals.org |
| 20 wt% TMAH + 0.5 g/100 ml pyrazine | - | Faster than pure 20 wt% TMAH | - | myu-group.co.jp |
Applications in Analytical Sample Preparation
Solubilization of Complex Organic Matrices for Elemental Analysis
The accurate elemental analysis of complex organic matrices is a significant challenge in analytical chemistry. Many materials, such as biological tissues, foodstuffs, and polymers, contain intricate structures of proteins, fats, and carbohydrates that can interfere with analytical measurements. tsijournals.com Complete decomposition of this organic matter is often a necessary prerequisite for obtaining accurate and reproducible results. While acid digestion, particularly using microwave assistance, is a common method, it can be time-consuming and carries a risk of losing volatile analytes. tsijournals.com An effective alternative is alkaline solubilization using tetramethylammonium hydroxide (TMAH), often in its hydrate form. tsijournals.comrsc.org
Tetramethylammonium hydroxide is a strong organic base that efficiently solubilizes various complex organic samples, particularly those rich in protein and fat. tsijournals.comresearchgate.net The process typically involves heating the sample with a small amount of an aqueous or methanolic TMAH solution. tsijournals.comrsc.org This treatment breaks down the complex organic structures, resulting in a homogeneous solution or a fine slurry suitable for analysis by modern spectrometric techniques like Flame Atomic Absorption Spectrometry (FAAS), Graphite Furnace Atomic Absorption Spectrometry (GFAAS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). tsijournals.comscience.gov
The primary advantages of using TMAH for sample preparation include the simplicity and speed of the procedure, the use of milder temperatures (often below 100°C), which minimizes the loss of volatile elements, and the reduced consumption of reagents, which in turn lowers the risk of contamination. tsijournals.comrsc.orgresearchgate.nettsijournals.com
Detailed Research Findings
Numerous studies have demonstrated the efficacy of TMAH-assisted solubilization for a wide range of complex samples. For instance, in the analysis of peanut samples, which have a complex matrix containing high levels of organic matter like fats and proteins, TMAH has been used to create a slurry for elemental analysis. tsijournals.comtsijournals.com One study successfully solubilized peanut samples by heating them at 90 ± 3°C for two hours with a 25% TMAH solution, creating a slurry with a mean particle size suitable for direct analysis. tsijournals.comtsijournals.comresearchgate.net This method proved to be a simple, fast, and accurate alternative to complete microwave acid digestion for determining elements such as Cr, Cu, Fe, Mn, Ni, Pb, Zn, Na, K, Ca, and Mg. tsijournals.com
Similarly, TMAH has been successfully applied to the solubilization of other challenging matrices. In the analysis of leather, a 30-minute heating period at 95 ± 5°C with TMAH in a methanol (B129727) medium was sufficient to completely solubilize the sample for the determination of Cr and Pb. rsc.org For food analysis, TMAH treatment has been effectively used on samples like fish protein, milk powder, and bovine muscle. tsijournals.comresearchgate.net A procedure for crustacean samples (shrimp and crab) involved sonication with TMAH followed by heating with nitric acid, which simplified sample preparation for multielemental analysis by Microwave-Induced Plasma Optical Emission Spectrometry (MIP OES). scielo.br
The effectiveness of TMAH solubilization has been validated in several studies by analyzing certified reference materials (CRMs). For example, the analysis of SRM-2387 Peanut Butter using the TMAH method yielded results with high accuracy, as indicated by z-scores within ± 1. tsijournals.comtsijournals.com The results obtained through TMAH preparation methods consistently show good agreement with certified values and with those obtained from conventional acid digestion methods, confirming the reliability of this approach. researchgate.nettsijournals.com
The interactive table below summarizes the conditions and findings from various research applications of TMAH in sample solubilization.
Interactive Data Table: Applications of TMAH in Sample Solubilization
| Matrix | Target Elements | TMAH Concentration & Medium | Temperature (°C) | Time | Analytical Technique | Reference |
| Peanut | Cr, Cu, Fe, Mn, Ni, Pb, Zn, Na, K, Ca, Mg | 25% in aqueous medium | 90 ± 3 | 2 hours | GFAAS, FAAS | tsijournals.comtsijournals.com |
| Leather | Cr, Pb | 2.75 mol L⁻¹ in methanol | 95 ± 5 | 30 minutes | FAAS | rsc.org |
| Crustaceans (Shrimp, Crab) | Cr, Cu, Fe, K, Mg, Mn, Zn | 25% (followed by HNO₃) | 70 | 10 minutes | MIP OES | scielo.br |
| Fish Protein (DORM-4) | Not specified | Not specified (with HNO₃) | Not specified | Not specified | Not specified | researchgate.net |
| Spirulina | Ca, Fe, Mg, Mn, Zn | Not specified | Not specified | Not specified | FAAS | researchgate.net |
| Biological Samples (Milk powder, bovine liver, bovine muscle) | Not specified | 25% m/v | 60 - 70 | ~2 hours | ETAAS | researchgate.net |
Interactions of Tetramethylammonium Ions in Biologically and Chemically Complex Systems
Clathrate Hydrate (B1144303) Systems Involving Tetramethylammonium (B1211777) Ions
Ionic clathrate hydrates are inclusion compounds where a host framework of water molecules encages guest ions. Unlike non-ionic clathrates stabilized purely by van der Waals forces, these systems involve ionic interactions between the guest cation or anion and the surrounding host cage. Tetramethylammonium hydroxide (B78521) (TMAOH or Me₄NOH) is known to form at least eight different crystalline hydrate phases depending on hydration number and temperature.
Investigation of Structural Transitions and Coexistence of Clathrate Hydrate Phases (e.g., sI, sII)
Research into double ionic clathrate hydrates, containing both tetramethylammonium hydroxide and a small gaseous guest, has revealed extraordinary structural transitions and the coexistence of multiple hydrate phases. acs.orgnih.gov Using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and powder X-ray diffraction, studies on double (CH₄ + Me₄NOH) and (H₂ + Me₄NOH) ionic clathrates have confirmed the coexistence of structure I (sI) and structure II (sII) hydrates. acs.orgnih.gov
This phase coexistence is directly influenced by the water concentration. As the amount of water in the system increases, the structural transformation is induced. acs.org For instance, in the (H₂ + Me₄NOH) system, NMR peaks representing H₂ in the small cages of sI appear first. However, in more hydrated conditions, new peaks corresponding to H₂ in the small cages of sII are detected, confirming the presence of both sI and sII structures within the same sample. acs.org This demonstrates that the water content is a critical parameter in dictating the crystalline structure of these complex ionic hydrates.
| System | Guest Molecules | Observed Structures | Method of Analysis | Key Finding |
| Double Ionic Hydrate | CH₄ + Me₄NOH | sI and sII | Solid-State NMR, Powder X-ray Diffraction | Coexistence of sI and sII phases confirmed as water concentration increases. acs.orgnih.gov |
| Double Ionic Hydrate | H₂ + Me₄NOH | sI and sII | Solid-State NMR, Powder X-ray Diffraction | Coexistence of sI and sII phases confirmed as water concentration increases. acs.orgnih.gov |
Dynamics of Guest Molecule Inclusion and Tuning Phenomena within Clathrate Cages
The dynamics of guest inclusion in tetramethylammonium-based clathrates exhibit unique phenomena, particularly in "double hydrate" systems. A notable "tuning phenomenon" has been observed in Me₄NOH-depleted regions of (CH₄ + Me₄NOH) clathrates. acs.orgnih.gov In these specific regions, the smaller methane (B114726) (CH₄) molecules were found to partially occupy the large cages of the sII structure (sII-L). acs.orgnih.gov
This is an unusual occurrence, as the large sII cages are typically occupied by the much larger Me₄N⁺ cation. The inclusion of CH₄ into these large cages effectively displaces, or "pulls out," the large Me₄N⁺ cation, which is otherwise considered to be strongly bound to the host water lattices. acs.orgnih.gov This dynamic interplay and guest competition for cage occupancy highlight that ionic contributions and guest dynamics are crucial factors that dictate the final structural patterns of these ionic clathrate systems. nih.gov These findings offer new insights into inclusion chemistry and suggest potential applications, such as the use of double (CH₄ + Me₄NOH) clathrate hydrates as solid electrolytes, due to their enhanced thermal stability compared to pure Me₄NOH hydrates. acs.orgnih.gov
Interactions with Nucleic Acids and Proteins
In biological systems, the tetramethylammonium ion interacts with macromolecules like DNA and proteins, modulating their structure and stability. These interactions are critical for understanding cellular processes and for applications in biotechnology.
Influence of Tetramethylammonium Ions on Deoxyribonucleic Acid (DNA) Conformational Changes
The tetramethylammonium (TMA) ion has a distinct and complex influence on the structure and stability of DNA. Studies have shown that replacing sodium ions with TMA ions leads to an increase in the hydration of DNA polymers. nih.gov While this generally decreases the average stability of the DNA, the TMA ion also exhibits a specific, localized stabilizing effect on adenine-thymine (A-T) base pairs through an interaction with the O2 atom of thymine. nih.gov It is proposed that the B-form of DNA is capable of accommodating TMA ions within the small groove of its double helix. nih.gov
This preferential interaction has a significant impact on the helix-to-coil thermal transition. Investigations using differential scanning calorimetry and NMR on the synthetic DNA polymer poly(dA-dT) revealed that its melting temperature (tₘ) is approximately 6°C higher in a 1 M tetramethylammonium chloride (Me₄NCl) solution compared to a 1 M NaCl solution. nih.gov This increased stability is not due to fundamental changes in base stacking but is associated with a distinct conformational change. nih.gov In the presence of Me₄NCl, poly(dA-dT) adopts a right-handed alternating B-DNA structure, which contrasts with the standard B-DNA-like conformation observed in NaCl solution. nih.gov
Furthermore, at a concentration of 3 M, TMA chloride can eliminate the usual dependence of the DNA melting temperature on its base composition, causing DNAs with different G-C content to melt at a common temperature. pnas.org This effect also results in a much sharper melting transition. pnas.org
| DNA Type | Salt Condition | Melting Temperature (tₘ) | Conformational Details |
| poly(dA-dT) | 1 M NaCl | Baseline | Predominantly B-DNA-like conformation. nih.gov |
| poly(dA-dT) | 1 M Me₄NCl | ~6°C higher than in NaCl | Adopts a right-handed alternating B-DNA structure. nih.gov |
| Various DNAs | 3 M TMA-Cl | Common temperature regardless of GC content | Preferential binding to A-T pairs equalizes stability. pnas.org |
Protein-Ion Interactions: Binding Sites and Modulatory Effects on Protein Hydration (e.g., Lysozyme)
The environment of these binding sites is predominantly polar, which contrasts with the non-polar binding environments observed for denaturants like ethanol (B145695) and dimethyl sulfoxide (B87167). rsc.org This finding is consistent with the known role of TMA as a protein protectant, enhancing stability rather than causing denaturation. rsc.org
The specific interactions at the four sites are as follows:
TMA 1: Interacts with the six-membered ring of Tryptophan-123 and the charged portion of Arginine-5. rsc.org
TMA 2: Interacts with the charged atoms of Arginine-128 and a symmetry-related Lysine-96, as well as polar atoms of asparagine and aspartate residues. rsc.org
TMA 3: Interacts with the polar atoms of Asparagine-93, Tyrosine-20, and the charged nitrogen of Lysine-96. This site is notably close to the catalytic residue Glutamic acid-35. rsc.org
TMA 4: Interacts with five polar residues and one apolar residue. rsc.org
These findings provide direct structural evidence of how a stabilizing ion interacts with a protein surface, favoring polar regions without perturbing the native structure.
| TMA Binding Site | Key Interacting Lysozyme Residues | Nature of Interaction Environment |
| Site 1 | Trp-123, Arg-5 | Interaction with aromatic ring and charged group. rsc.org |
| Site 2 | Arg-128, Lys-96 (symmetry-related), Asn-46, Asp-48, Asn-50 | Interactions with charged and polar residues. rsc.org |
| Site 3 | Asn-93, Tyr-20, Lys-96 | Interactions with polar and charged residues; near catalytic site. rsc.org |
| Site 4 | Five polar residues, one apolar residue | Predominantly polar interactions. rsc.org |
Fundamental Ion-Ion Interactions in Aqueous Environments
The behavior of the tetramethylammonium ion in solution is governed by a balance of electrostatic, covalent, and dispersion forces. Molecular simulations of tetramethylammonium bromide (TMABr) in water across a wide range of concentrations show a well-established hydration shell around the TMA⁺ cation. rsc.org These studies indicate an absence of hydrophobicity-driven aggregation between TMA⁺ cations, even at high concentrations. rsc.orgresearchgate.net
Computational studies of ion pairs between TMA⁺ and various halide anions (F⁻, Cl⁻, Br⁻, I⁻) reveal that the interaction is primarily ionic, as expected. nih.gov However, the orbital (covalent) and dispersion contributions are non-negligible. nih.gov The stability of the ion pair increases as the anion becomes smaller and more electronegative, with the interaction energy being most favorable for fluoride (B91410). nih.gov
The interactions of TMA⁺ with biologically relevant anions are also of significant interest. The interaction between TMA⁺ and acetate, which serves as a model for carboxylate groups found in amino acid residues, has been investigated using neutron scattering and molecular dynamics simulations. rsc.org These experiments revealed specific ion-pairing signatures, providing a detailed molecular model of how TMA⁺ interacts with these crucial biological functional groups. rsc.org Further studies combining neutron scattering with various molecular dynamics force fields have helped refine the understanding of the TMA⁺ hydration shell, showing that while some aspects like the correlation between TMA hydrogens and water hydrogens are robust, ion-ion correlations are more sensitive to the specific parameters of the simulation. nih.gov
| Interacting Species | Key Interaction Characteristics | Supporting Evidence |
| TMA⁺ – TMA⁺ | Absence of hydrophobicity-driven cation-cation aggregation in aqueous solution. | Molecular Dynamics Simulations rsc.orgresearchgate.net |
| TMA⁺ – Halide Anions | Primarily ionic interaction with non-negligible covalent and dispersion character. Stability increases with smaller, more electronegative anions. | Computational Study nih.gov |
| TMA⁺ – Acetate (Carboxylate) | Specific ion-pairing signatures observed. | Neutron Scattering & MD Simulations rsc.org |
| TMA⁺ – Water | Well-established hydration shell. The specific 3D hydration structure is best benchmarked by ab initio MD. | Neutron Scattering & MD Simulations nih.gov |
Directionality and Covalency in Interactions with Halide Ions
The interaction between the tetramethylammonium (TMA) cation and halide ions exhibits distinct directional preferences and a degree of covalent character that is not entirely predicted by simple electrostatic models. conicet.gov.arresearchgate.netnih.gov Computational studies of model X···TMA ion pairs (where X = F, Cl, Br, I) reveal that the anion does not interact with the cation isotropically. conicet.gov.arnih.govacs.org Instead, the interactions are guided by specific topologies, primarily involving the hydrogen atoms of the methyl groups. conicet.gov.arnih.govacs.org
Two primary energy minima have been identified for these interactions. conicet.gov.arresearchgate.netnih.govacs.org In one mode, the halide ion interacts with a single methyl group, engaging with three hydrogen atoms simultaneously in what is termed a κ³H interaction. acs.orgub.edu Another significant interaction mode involves the halide approaching along the axis of a C-H bond, termed a κ¹H interaction. acs.orgub.edu Structural analyses indicate that the crystal packing of tetramethylammonium halide compounds is mainly governed by these types of noncovalent interactions. acs.orgub.edu
A key concept for quantifying these nonbonding interactions is the "penetration index," which measures the degree of interpenetration of the van der Waals crusts of two interacting atoms. conicet.gov.arresearchgate.netnih.gov This index allows for a standardized comparison across different atom pairs. conicet.gov.arnih.gov Studies show that in κ¹H contacts, the penetration of the hydrogen's van der Waals crust by the halide is more significant than that of the carbon atom. acs.orgub.edu Conversely, in κ³H systems, the halide shows greater penetration of the carbon's crust than the hydrogens', suggesting the carbon atom plays a major role and leading to the alternative designation of these as κ¹C interactions. acs.orgub.edu
The degree of this penetration, and by extension the nature of the interaction, varies with the halide ion. conicet.gov.ar Generally, the extent of penetration decreases as one moves down the halogen group. conicet.gov.ar For instance, in κ¹H interactions, there is almost no interpenetration of the van der Waals crusts for fluoride and hydrogen, while heavier halides can show penetrations of up to 60%. researchgate.net This indicates a significant difference between a true covalent bond and these noncovalent interactions. conicet.gov.ar
While the electrostatic component is dominant in the formation of these ion pairs, covalent and dispersion forces are non-negligible. conicet.gov.aracs.org Natural Bond Orbital (NBO) analysis reveals the presence of donor-acceptor orbital interactions, specifically from a halide lone pair to a C-N antibonding orbital (LP(X) → σ*(C-N)). acs.orgub.edu The stabilization energy associated with this orbital interaction decreases as the atomic number of the anion increases. acs.org This covalent contribution, though smaller than the ionic forces, is more stabilizing in the κ³H (or κ¹C) topology, making this interaction mode generally more stable. acs.org
Analysis of Binding Energies and Electrostatic Potentials in Ion Pairs
The stability of tetramethylammonium (TMA) ion pairs with various anions is governed by a combination of electrostatic and covalent contributions, which are reflected in their binding energies and the distribution of electrostatic potentials. acs.org
The molecular electrostatic potential (MEP) of the isolated TMA cation shows that the most positive regions are located at the center of the outer tetrahedral faces formed by the hydrogen atoms of each methyl group. conicet.gov.arresearchgate.net This positive potential drives the electrostatic attraction with anions, favoring arrangements where the anion can maximize its interaction with these faces, such as the κ³H topology. conicet.gov.arresearchgate.net Conversely, a region of negative electrostatic potential exists around the central nitrogen atom, which can introduce some electrostatic repulsion in certain orientations, although this effect is generally weak due to the long distances involved. researchgate.net
The binding energy of the TMA cation with halide ions is substantial and shows a clear trend. acs.org Computational studies have calculated the binding energies for X···TMA ion pairs in the two primary interaction topologies. The binding energy generally decreases as the size of the halide anion increases (and its electronegativity decreases). The κ³H (also referred to as κ¹C) interaction mode is consistently found to be more stable than the κ¹H mode. acs.org
The presence of a solvent, such as water, slightly stabilizes the ion pairs, increasing the binding energies by a few kcal/mol, but it does not significantly alter the relative stability of the different binding modes. ub.edu
The formation of an ion pair also leads to charge redistribution. For example, in the tetramethylammonium chloride ion pair, the chloride ion, though formally having a -1 charge, computationally shows a charge of -0.889, while the TMA cation has a corresponding charge of +0.893. acs.orgnih.gov The hydrogen atoms on the face interacting with the chloride become even more electropositive than in the isolated cation. nih.gov This charge polarization is a general feature and is observed with other anions like nitrate (B79036) and formate, where the oxygen atoms involved in the ionic bond draw electron density, enhancing the strength of the interaction with the positively charged hydrogens of the TMA cation. acs.org
Below are tables summarizing key energetic and charge distribution data for tetramethylammonium ion pairs.
Table 1: Calculated Binding Energies for Tetramethylammonium-Halide Ion Pairs This interactive table presents the calculated binding energies (in kcal/mol) for the interaction of the tetramethylammonium (TMA) cation with various halide anions in two different interaction topologies.
| Anion (X⁻) | Interaction Topology | Binding Energy (kcal/mol) |
| F⁻ | κ¹C | -25.2 |
| F⁻ | 3κ¹H | -28.9 |
| Cl⁻ | κ¹C | -18.2 |
| Cl⁻ | 3κ¹H | -20.9 |
| Br⁻ | κ¹C | -16.5 |
| Br⁻ | 3κ¹H | -18.9 |
| I⁻ | κ¹C | -14.6 |
| I⁻ | 3κ¹H | -16.7 |
| Data sourced from computational studies on X···TMA ion pairs. acs.org |
Table 2: Calculated Atomic and Ionic Charges in Tetramethylammonium Ion Pairs This interactive table shows the calculated charges on the constituent ions and specific atoms within various tetramethylammonium ion pairs, illustrating charge polarization upon interaction.
| Ion Pair | Component | Calculated Charge (e) |
| TMA⁺Cl⁻ | Tetramethylammonium (TMA⁺) | +0.893 |
| Chloride (Cl⁻) | -0.889 | |
| H atoms on interacting face (each) | +0.289 | |
| TMA⁺NO₃⁻ | Tetramethylammonium (TMA⁺) | +0.918 |
| Nitrate (NO₃⁻) | -0.922 | |
| TMA⁺OH⁻ | Hydroxide Oxygen (O) | -1.322 |
| Hydroxide Hydrogen (H) | +0.432 | |
| TMA⁺(HCOO)⁻ | Formate Oxygen 1 (O) | -0.814 |
| Formate Oxygen 2 (O) | -0.773 | |
| Formate Carbon (C) | +0.639 | |
| Data sourced from Density Functional Theory calculations. acs.orgnih.gov |
Q & A
Q. How can the hydration shell structure of the tetramethylammonium ion (TMA⁺) be experimentally characterized?
Methodological Answer: Molecular dynamics (MD) simulations are a primary tool for analyzing hydration shells. Studies reveal a well-defined hydration shell around TMA⁺, with water molecules exhibiting slower self-diffusion coefficients and longer reorientational times compared to bulk water . Structural parameters like hydration numbers (e.g., 18–20 water molecules per ion) and residence times (1–5 ps for shell waters) are derived from radial distribution functions (RDFs) and hydrogen bond dynamics . Experimental validation can involve neutron/X-ray scattering to cross-check simulated hydration geometries.
Q. What distinguishes the clathrate hydrate framework of tetramethylammonium hydroxide (TMAOH) pentahydrate?
Methodological Answer: X-ray diffraction reveals a hydrogen-bonded framework of OH⁻ and H₂O molecules forming truncated octahedra, with TMA⁺ ions occupying polyhedral cages. The orthorhombic unit cell (a=12.57 Å, b=10.96 Å, c=7.91 Å) shows distortions due to cation-host interactions . Key structural features include disordered methyl groups (indicating hindered rotation) and a proton-balanced hydrogen-bond network (⅓ of O atoms form 3 bonds, ⅔ form 4 bonds). This framework contrasts with simpler clathrates by integrating ionic and hydrogen-bonding interactions .
Q. How do ionic liquids (ILs) containing TMA⁺ influence gas hydrate thermodynamics?
Methodological Answer: TMA-based ILs (e.g., TMA-OH, TMA-Cl) suppress hydrate formation via anion-dependent interaction energies. For example, TMA-OH exhibits higher average temperature depression (ΔT) than TMA-BF₄ due to stronger anion-water interactions (OH⁻ > Cl⁻ > Br⁻ > I⁻ > BF₄⁻) . Experimental methods like the T-cycle technique measure hydrate-liquid-vapor equilibrium (HLwVE) shifts under controlled pressures (e.g., 3.5–8.0 MPa for methane/CO₂ systems) . Computational models correlate ΔT with cation-anion interaction energies (EINT) to predict inhibition efficiency .
Advanced Research Questions
Q. How can contradictory data on TMA-based ILs as hydrate inhibitors be resolved?
Methodological Answer: Discrepancies arise from varying experimental conditions (e.g., pressure, IL concentration). For instance, TMA-OH shows thermodynamic inhibition at 3.5 MPa but weakens at 7.0 MPa due to reduced anion-water interactions under high pressure . To resolve contradictions:
Q. What experimental designs optimize TMAOH’s role in nanoparticle synthesis?
Methodological Answer: TMAOH acts as a pH regulator and stabilizer in nanoparticle synthesis (e.g., Y/La acetates). Key steps include:
Q. How do alkyl chain lengths in ammonium-based ILs affect hydrate kinetic inhibition?
Methodological Answer: Longer alkyl chains (e.g., tetrabutylammonium vs. TMA⁺) enhance surface adsorption on hydrate crystals, delaying nucleation. Kinetic inhibition is quantified via:
- Induction time measurements (e.g., TPrAOH delays CH₄ hydrate formation by 50%) .
- Gas uptake reduction (e.g., TMAOH reduces CO₂ uptake by 30% at 1 wt.% concentration) .
- Reorientation time analysis using dielectric spectroscopy to probe IL-hydrate interfacial dynamics .
Data Contradiction Analysis
Q. Why do some TMA-based ILs act as hydrate promoters under high pressure?
Resolution: At pressures >7 MPa, bulky anions (e.g., BF₄⁻) disrupt water structuring, reducing inhibition efficiency. For example, TMA-BF₄ shifts from inhibitor to promoter due to weakened EINT and hydrophobic hydration effects . This is validated by HLwVE phase diagrams showing negative ΔT values under high-pressure conditions .
Q. How does hydration level influence TMA⁺’s mobility in aqueous solutions?
Resolution: MD simulations show that hydration shell rigidity increases with water content, slowing TMA⁺ diffusion. At low hydration (e.g., TMAOH·5H₂O), cation mobility is restricted by clathrate frameworks, whereas high hydration (e.g., dilute solutions) allows partial shell breakdown and faster ion transport .
Methodological Best Practices
Q. What protocols ensure reproducibility in TMAOH-based analytical chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
